Bienvenue dans la boutique en ligne BenchChem!

PU141

Epigenetics Histone acetyltransferase Selectivity profiling

PU141 is the selective CBP/p300 HAT inhibitor for dissecting p300/CBP biology without pan-HAT confounding. Unlike PU139, it spares Gcn5/PCAF, enabling clean SAR-paired studies. Validated cellular GI₅₀ of 0.48 µM (SK-N-SH) and 19% in vivo tumor reduction at 25 mg/kg provide a proven reference standard for benchmarking novel p300/CBP inhibitors in enzyme panels, viability assays, and xenograft models.

Molecular Formula C14H9F3N2OS
Molecular Weight 310.2942
CAS No. 168334-34-7
Cat. No. B610336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU141
CAS168334-34-7
SynonymsPU 141;  PU-141;  PU141
Molecular FormulaC14H9F3N2OS
Molecular Weight310.2942
Structural Identifiers
SMILESO=C1N(CC2=CC=C(C(F)(F)F)C=C2)SC3=NC=CC=C31
InChIInChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2
InChIKeyUQVNCGIZTSUQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PU141 (CAS 168334-34-7) Scientific Procurement Baseline: A Selective CBP/p300 HAT Inhibitor


PU141 is a pyridoisothiazolone histone acetyltransferase (HAT) inhibitor that exhibits marked selectivity toward the CREB-binding protein (CBP) and p300 enzymes, as opposed to the broader-spectrum inhibition observed with its N-phenyl analog PU139 [1]. The compound induces cellular histone hypoacetylation and demonstrates growth-inhibitory activity across a panel of neoplastic cell lines, including neuroblastoma, carcinoma, and glioblastoma models [1]. Structurally, PU141 is defined by its N-benzyl substitution on the pyridoisothiazolone core (C₁₄H₉F₃N₂OS; MW 310.29), which differentiates it from related analogs and underpins its unique selectivity fingerprint [1].

Why PU141 Cannot Be Substituted with Generic 'HAT Inhibitors' in p300-Dependent Research


Substituting PU141 with a broader-acting or structurally distinct HAT inhibitor introduces confounding variables due to divergent target selectivity, cellular response profiles, and in vivo pharmacodynamics. For instance, while the N-phenyl analog PU139 inhibits Gcn5, PCAF, CBP, and p300, PU141 exhibits a narrower profile limited primarily to CBP and p300, allowing researchers to dissect p300/CBP-specific effects without the pleiotropic influences of pan-HAT inhibition [1]. Furthermore, alternative p300/CBP inhibitors such as C646 (Ki = 400 nM) and A-485 (p300 IC₅₀ = 2.6–9.8 nM) possess distinct chemotypes and binding modes that preclude straightforward replacement in established experimental systems without extensive revalidation of dose-response relationships and off-target liabilities [2][3]. The quantitative evidence below demonstrates that PU141 occupies a unique functional niche that cannot be recapitulated by generic substitution.

Quantitative Differentiation of PU141 vs. Closest Analogs: Evidence for Scientific Selection


Target Selectivity: PU141 Demonstrates Restricted CBP/p300 Profiling vs. Pan-HAT Inhibitor PU139

In head-to-head selectivity profiling against a panel of recombinant HAT enzymes (Gcn5, PCAF, CBP, p300), PU141 exhibited activity exclusively toward CBP and p300, whereas the N-phenyl analog PU139 inhibited all four targets [1]. This stark selectivity divergence arises from the N-benzyl substitution of PU141, which restricts its target spectrum compared to the pan-inhibitory N-phenyl derivative [1].

Epigenetics Histone acetyltransferase Selectivity profiling

Binding Affinity to p300: PU141 Exhibits Superior Calculated Binding Free Energy Compared to PU139

Molecular dynamics simulations and binding free energy calculations reveal that PU141 possesses a stronger predicted binding affinity for the p300 HAT active site than its N-phenyl counterpart PU139 [1]. The calculated binding free energy (ΔG) for PU141 was -20.62 kcal/mol, compared to -17.67 kcal/mol for PU139, a difference of -2.95 kcal/mol [1]. This enhanced energetic favorability is corroborated by a lower root-mean-square deviation (RMSD) of 2.3 Å for PU141 versus 3.3 Å for PU139, indicating greater conformational stability of the PU141–p300 complex [1].

Molecular docking Binding free energy In silico modeling

In Vivo Antitumor Efficacy: PU141 Achieves Significant Xenograft Growth Inhibition at Tolerated Dose

In a head-to-head xenograft study, PU141 (25 mg/kg i.p., once daily for 24 days) produced a 19% reduction in SK-N-SH neuroblastoma tumor volume in NMRI nu/nu mice, compared to a 33% reduction achieved by the pan-inhibitor PU139 at the same dose [1]. While PU139 showed numerically greater tumor suppression, PU141's in vivo activity was accompanied by reduced histone lysine acetylation in tumor tissue at concentrations that blocked xenograft growth, confirming target engagement in the disease-relevant tissue [1].

In vivo pharmacology Neuroblastoma xenograft Antitumor efficacy

Cellular Growth Inhibition: PU141 Demonstrates Sub-Micromolar GI₅₀ in Neuroblastoma Cells

PU141 inhibits the growth of SK-N-SH neuroblastoma cells with a GI₅₀ of 0.48 µM, as determined by cell viability assays [1]. For context, the structurally related analog PU139 exhibits a comparable potency in the same cell line, but with a markedly different selectivity profile [2]. Other p300/CBP inhibitors demonstrate divergent cellular potencies: C646 has been reported with IC₅₀ values ranging from 1.6–4.0 µM in various cancer cell lines [3], while A-485 achieves sub-100 nM IC₅₀ values but with a distinct chemotype and clinical development trajectory [4].

Cell viability Growth inhibition Cancer cell lines

PU141 (CAS 168334-34-7) Optimal Application Scenarios Based on Quantitative Differentiation


Dissecting p300/CBP-Specific Functions in Gene Regulation and Oncogenesis

Investigators studying the distinct roles of p300 and CBP in transcriptional regulation, chromatin remodeling, or tumorigenesis can deploy PU141 to selectively inhibit these two acetyltransferases while leaving Gcn5 and PCAF activity intact [1]. This contrasts with pan-inhibitors like PU139, which obscure p300/CBP-specific contributions. The well-characterized cellular GI₅₀ of 0.48 µM in SK-N-SH cells provides a validated starting dose for establishing target engagement without off-HAT confounding [1].

Validating p300-Dependent Mechanisms in Established In Vivo Neuroblastoma Models

The demonstrated in vivo efficacy of PU141 in SK-N-SH neuroblastoma xenografts (19% tumor volume reduction at 25 mg/kg i.p.) establishes a reference framework for studying p300/CBP inhibition in this disease setting [1]. Researchers can leverage the documented reduction in intratumoral histone lysine acetylation as a pharmacodynamic biomarker, enabling correlation of target modulation with therapeutic outcome without the pleiotropic effects of pan-HAT inhibition [1].

Structure-Activity Relationship (SAR) Studies Around the Pyridoisothiazolone Scaffold

The contrasting selectivity profiles of PU141 (N-benzyl, CBP/p300-selective) and PU139 (N-phenyl, pan-HAT) provide a powerful SAR pair for probing the structural determinants of HAT enzyme recognition [1]. Computational studies further reveal that PU141 achieves a more favorable binding free energy (-20.62 kcal/mol) and lower RMSD (2.3 Å) compared to PU139 (-17.67 kcal/mol, 3.3 Å), offering structural insights into the molecular basis of selectivity that can guide rational design of next-generation CBP/p300 inhibitors [2].

Benchmarking Novel p300/CBP Inhibitors in Biochemical and Cellular Assays

PU141 serves as an established reference compound for evaluating the selectivity and potency of newly developed p300/CBP inhibitors. Its well-documented profile—restricted inhibition of CBP and p300, sub-micromolar cellular activity, and in vivo efficacy—provides a comparator baseline against which candidate molecules can be assessed in enzyme panel assays, cell viability screens, and xenograft studies [1]. This enables rigorous assessment of whether a new chemical entity offers meaningful differentiation in selectivity, potency, or therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PU141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.